molecular formula C15H20N4O B14801539 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea

1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea

Cat. No.: B14801539
M. Wt: 272.35 g/mol
InChI Key: PXDGOKVFTJDAPC-UHFFFAOYSA-N
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Description

Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- is a complex organic compound with a unique structure that includes a pyrazole ring substituted with tert-butyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- typically involves the reaction of 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid with an appropriate amine under dehydrating conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with hydrogenated pyrazole rings.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-tert-Butylurea: Similar in structure but lacks the pyrazole ring.

    Urea, N-(4-Methylphenyl)urea: Contains the methylphenyl group but lacks the tert-butyl and pyrazole components.

Uniqueness

Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- is unique due to the presence of both the tert-butyl and methylphenyl groups on the pyrazole ring, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other urea derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea

InChI

InChI=1S/C15H20N4O/c1-10-5-7-11(8-6-10)19-13(17-14(16)20)9-12(18-19)15(2,3)4/h5-9H,1-4H3,(H3,16,17,20)

InChI Key

PXDGOKVFTJDAPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)N

Origin of Product

United States

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